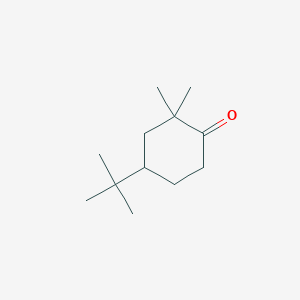
4-tert-Butyl-2,2-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2,2-dimethylcyclohexan-1-one is an organic compound with the molecular formula C12H22O It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,2-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with enzymes or receptors, leading to specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)phenol
Uniqueness
4-tert-Butyl-2,2-dimethylcyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both tert-butyl and dimethyl groups on the cyclohexane ring influences its reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
774-97-0 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
4-tert-butyl-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-11(2,3)9-6-7-10(13)12(4,5)8-9/h9H,6-8H2,1-5H3 |
Clave InChI |
WWQAPMLWYTUDHR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCC1=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
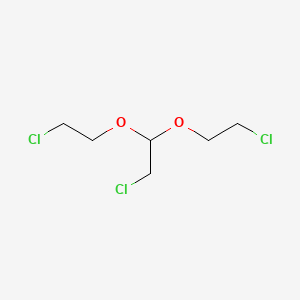

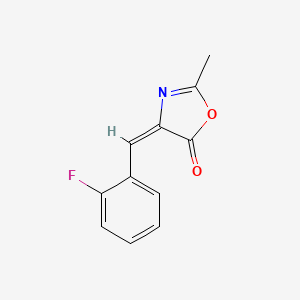

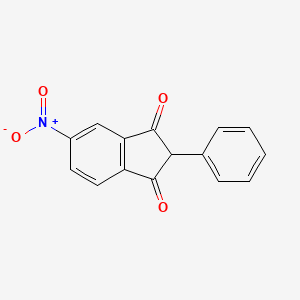



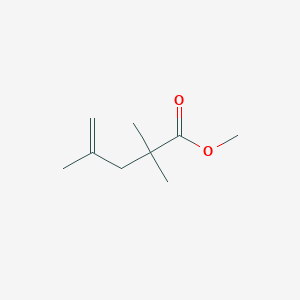
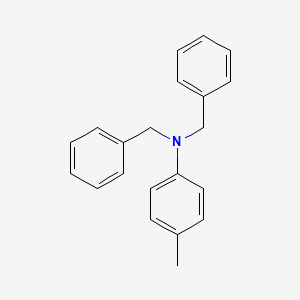
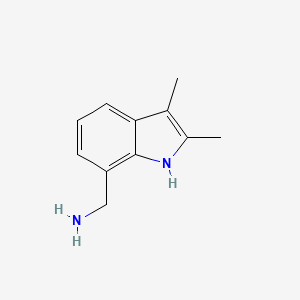
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
